molecular formula C17H17BrN2O3S B2481710 4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide CAS No. 899976-12-6

4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide

Cat. No.: B2481710
CAS No.: 899976-12-6
M. Wt: 409.3
InChI Key: LUJJYXKHXVWUAS-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a thiazinane ring with a sulfone group

Scientific Research Applications

4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfone group can participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)20-11-1-2-12-24(20,22)23/h3-10H,1-2,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJJYXKHXVWUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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